REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH2:7][CH2:8][Mg]I)=[CH:5][CH:4]=1.Br[CH2:14][CH:15]=[CH2:16]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH2:7][CH2:8][CH2:16][CH:15]=[CH2:14])=[CH:5][CH:4]=1
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Name
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|
Quantity
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60 g
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Type
|
reactant
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Smiles
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COC1=CC=C(CC[Mg]I)C=C1
|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
|
46.7 g
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Type
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reactant
|
Smiles
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BrCC=C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at room temperature for 14 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The resulting solution was washed with saturated aqueous ammonium chloride solution (3×100 ml)
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Type
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EXTRACTION
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Details
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the aqueous washings were back extracted with dichloromethane (3×100 ml)
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Type
|
WASH
|
Details
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washed with aqueous sodium thiosulphate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
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DISTILLATION
|
Details
|
was distilled
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Reaction Time |
14 h |
Name
|
|
Type
|
product
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Smiles
|
COC1=CC=C(C=C1)CCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |